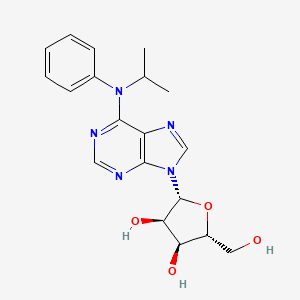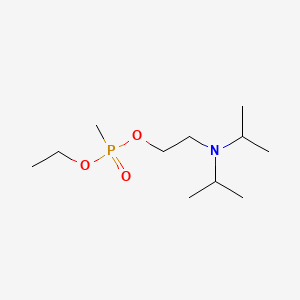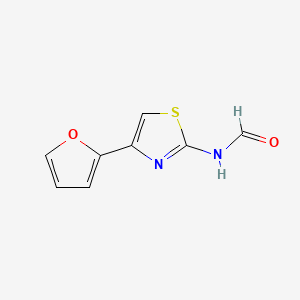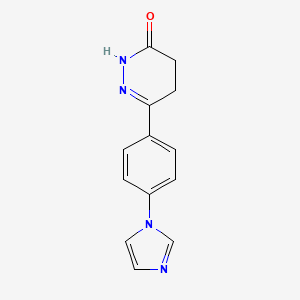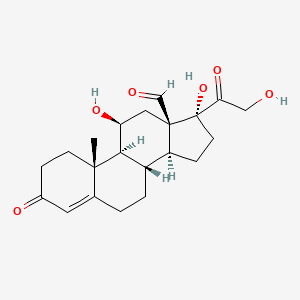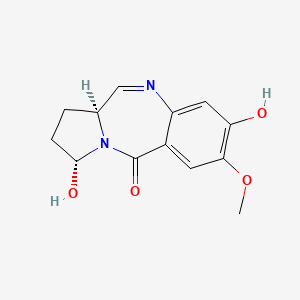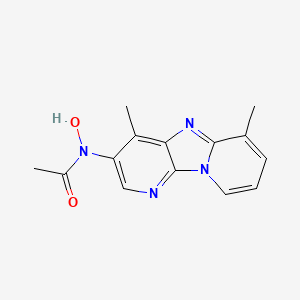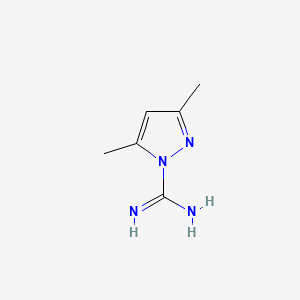
3,5-Dimethylpyrazole-1-carboxamidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-Dimethylpyrazole-1-carboxamidine involves condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, with an improved method in the presence of acetic acid (Ozerova et al., 2015). Additionally, related compounds have been synthesized through various approaches, including intermolecular [3+2] cycloaddition and reactions with different amines and carboxylic acids to yield diverse pyrazole and pyrazolopyrimidine derivatives with potential antitumor activities (Liu et al., 2000).
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylpyrazole-1-carboxamidine has been characterized by NMR, IR spectroscopy, and X-ray diffraction analysis, providing detailed insights into its molecular framework (Ozerova et al., 2015). These studies are essential for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactivity of 3,5-Dimethylpyrazole-1-carboxamidine includes its involvement in the formation of copper(II) complexes, showcasing its ability to act as a ligand and participate in coordination chemistry (Szécsényi et al., 2003). This aspect is crucial for applications in material science and catalysis.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from the synthesis and molecular structure analysis. The detailed crystalline structure obtained through X-ray diffraction analysis helps in understanding the solid-state properties of the compound (Ozerova et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study developed a new approach for the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, improving upon existing methods. This compound was characterized using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Spectroscopic Studies : An experimental and theoretical study focused on 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its cobalt and nickel complexes. This study provided insights into the vibrational properties and molecular interactions of the compound using FT-IR spectroscopy and DFT calculations (Pogány et al., 2008).
Complex Formation with Copper(II) : Research on the complex formation of copper(II) with various derivatives of 3,5-dimethylpyrazole-1-carboxamidine revealed insights into the geometry and stability of these complexes. The study also explored the thermal decomposition of these compounds (Szécsényi et al., 2003).
Amidination of Amines : A study optimized the synthesis of guanidines from amines using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. This research provided a detailed protocol for the preparation of guanidines, a class of compounds with various applications (Castillo-Meléndez & Golding, 2004).
Hypoglycemic Properties : Another study investigated the kinetics of hydrolysis of hypoglycemic 1-acyl 3,5-dimethylpyrazoles. This study helped in understanding the correlation between the hydrolysis rate of these compounds and their hypoglycemic activity (Forist & Weber, 1973).
Crystal Structure Analysis : The crystal structure of a copper(II) complex with 3,5-dimethyl-1H-pyrazole-1-carboxamidine was analyzed. This study provided detailed insights into the coordination chemistry of this compound (Jacimovic et al., 2009).
Biocompatibility in Dental Applications : A study on the biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole, a derivative of 3,5-Dimethylpyrazole-1-carboxamidine, focused on its use in dental composites. The research examined its effects on mechanical properties and biocompatibility in an animal model (Abaszadeh et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethylpyrazole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZRNXIMWKZADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride) | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40177447 | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyrazole-1-carboxamidine | |
CAS RN |
22906-75-8 | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC129885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

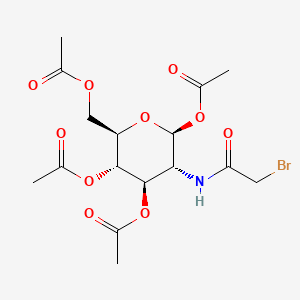


![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195174.png)
